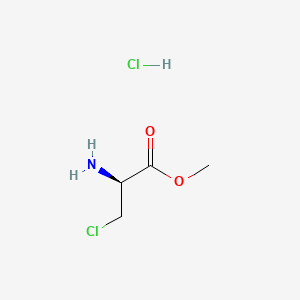
Methyl 2-(2-hydroxy-4,5-diMethoxybenzaMido)thiazole-4-carboxylate
Descripción general
Descripción
“Methyl 2-(2-hydroxy-4,5-diMethoxybenzaMido)thiazole-4-carboxylate” is an impurity of Acotiamide . Acotiamide is an acetylcholinesterase inhibitor which has been shown to stimulate gastric motility and improve gastric motility dysfunction .
Molecular Structure Analysis
The molecular formula of this compound is C14H14N2O6S . The molecular weight is 338.34 .Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Drug Discovery : This compound has been used in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are important building blocks in drug discovery. These derivatives are significant due to their bioactivities and potential for thorough exploration in chemical space as ligands for selected targets (Durcik et al., 2020).
Chemical Transformations : Research has shown the transformation of related thiazole compounds into various other structures, indicating the versatility and potential of Methyl 2-(2-hydroxy-4,5-diMethoxybenzaMido)thiazole-4-carboxylate in chemical syntheses (Žugelj et al., 2009).
Cytotoxicity Studies : This compound has been synthesized as part of studies on cyclic depsipeptides like Lyngbyabellin A, which exhibited moderate cytotoxicity against certain cells, suggesting its potential use in cancer research (Chen et al., 2013).
Biomimetic Synthesis : It has been used in biomimetic oxidative routes to create the benzothiazole core of natural products like violatinctamine, highlighting its role in the synthesis of complex organic compounds (Blunt et al., 2015).
Analgesic Activity : The compound has been involved in the synthesis of benzothiazine derivatives, which have been identified to possess high analgesic activity, indicating potential applications in pain management (Ukrainets et al., 2014).
Crystallography and Material Science : Its derivatives have been studied in crystallography to understand molecular structures and interactions, contributing to material science research (Arshad et al., 2013).
Mecanismo De Acción
Target of Action
Methyl 2-(2-hydroxy-4,5-diMethoxybenzaMido)thiazole-4-carboxylate is an impurity of Acotiamide . Acotiamide is an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a key neurotransmitter in the body. By inhibiting this enzyme, Acotiamide increases the concentration of acetylcholine, leading to increased gastric motility .
Mode of Action
As an acetylcholinesterase inhibitor, Acotiamide prevents the breakdown of acetylcholine . This leads to an increase in the concentration of acetylcholine at the neuromuscular junctions, enhancing gastric motility
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic system. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, a neurotransmitter that plays a crucial role in muscle contraction and movement . This leads to enhanced gastric motility, improving conditions such as postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia .
Pharmacokinetics
It is known that the compound should be stored at 2-8°c and protected from light . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of the action of Methyl 2-(2-hydroxy-4,5-diMethoxybenzaMido)thiazole-4-carboxylate, through its parent compound Acotiamide, is the stimulation of gastric motility . This can lead to an improvement in symptoms of functional dyspepsia, such as postprandial fullness, upper abdominal bloating, and early satiation .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-20-10-4-7(9(17)5-11(10)21-2)12(18)16-14-15-8(6-23-14)13(19)22-3/h4-6,17H,1-3H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPRMBXEMNEOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801154383 | |
| Record name | Methyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877997-99-4 | |
| Record name | Methyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877997-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















